molecular formula C15H20N2O2 B8622315 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

Cat. No.: B8622315
M. Wt: 260.33 g/mol
InChI Key: DHCFHLGOZBLKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is an organic compound that features a piperazine ring substituted with a formylbenzoyl group and an isopropyl group

Properties

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde

InChI

InChI=1S/C15H20N2O2/c1-12(2)16-7-9-17(10-8-16)15(19)14-5-3-13(11-18)4-6-14/h3-6,11-12H,7-10H2,1-2H3

InChI Key

DHCFHLGOZBLKNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde typically involves the acylation of 4-isopropylpiperazine with 4-formylbenzoyl chloride. The reaction is carried out in the presence of an organic base such as pyridine to neutralize the hydrochloric acid byproduct . The reaction conditions generally include maintaining the reaction mixture at a low temperature to control the reaction rate and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.

Major Products

    Oxidation: 1-(4-Carboxybenzoyl)-4-isopropylpiperazine.

    Reduction: 1-(4-Hydroxybenzoyl)-4-isopropylpiperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The piperazine ring can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-propan-2-ylpiperazine-1-carbonyl)benzaldehyde is unique due to the combination of the formylbenzoyl group and the isopropyl-substituted piperazine ring. This structure provides a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications.

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